
GNE-618
Overview
Description
GNE-618 is a potent, orally active nicotinamide phosphoribosyltransferase (NAMPT) inhibitor with an IC50 of 6 nM . It depletes intracellular NAD+ levels by blocking the salvage pathway of NAD biosynthesis, thereby inducing apoptosis in cancer cells dependent on this pathway . Structurally, this compound features a bi-aryl sulfone scaffold with a terminal phenyl-trifluoromethyl group, which optimizes interactions within the NAMPT substrate-binding tunnel . Preclinical studies demonstrate its efficacy in xenograft models, achieving tumor growth inhibition (54% in NCI-H460 models at 100 mg/kg) . However, resistance mutations in NAMPT (e.g., S165Y, G217R) significantly reduce its potency in vitro and in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GNE-618 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The process may include purification steps such as crystallization, filtration, and chromatography to obtain the final product .
Chemical Reactions Analysis
Biochemical Mechanism of Action
GNE-618 competitively inhibits NAMPT, blocking the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a critical step in NAD biosynthesis:
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Potency : Inhibits NAMPT with an IC<sub>50</sub> of 0.006 µM in biochemical assays and reduces cellular NAD levels with an EC<sub>50</sub> of 2.6 nM in Calu-6 lung cancer cells .
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Cellular Effects :
Metabolic Pathway Interactions
This compound’s NAD depletion triggers broad metabolic reprogramming:
Table 1: Metabolic Effects of this compound in Calu-6 Cells
Pathway | Observed Changes | Timeframe |
---|---|---|
NAD Salvage | ↓ NAD, NMN, NAM | 24 hours |
Glycolysis | ↓ 2-phosphoglycerate, phosphoenolpyruvate | 6–24 hours |
Nucleotide Synthesis | ↓ Purine/pyrimidine intermediates | 24 hours |
Amino Acid Metabolism | ↑ Aspartate, alanine; ↓ glutamate | 24 hours |
Resistance Mechanisms and Structural Insights
Mutations in NAMPT confer resistance to this compound through steric hindrance or allosteric modulation:
Table 2: NAMPT Mutations Impacting this compound Efficacy
Mutation | Resistance Mechanism | Fold Change in IC<sub>50</sub> |
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G217R | Steric clash in inhibitor-binding pocket | >100 |
S165A/F | Allosteric helix unwinding (PRPP site) | 10–20 |
H191R | Disrupted π-stacking with inhibitor | >100 |
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Structural Basis : Crystal structures reveal that G217R and H191R mutations physically obstruct this compound’s bi-aryl sulfone core .
In Vivo Reactivity and Pharmacodynamics
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Tumor Models : Reduces NAD by >98% in NAPRT1-deficient xenografts (e.g., HT-1080 fibrosarcoma, PC3 prostate) .
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NA Co-Treatment Paradox :
Table 3: NAMPT Inhibitor Benchmarking
Compound | IC<sub>50</sub> (nM) | Key Differentiator |
---|---|---|
This compound | 6 | High potency, bi-aryl sulfone core |
GMX-1778 | 7 | Retinal toxicity risk |
APO866 | 15 | Clinical trial discontinuation |
Synthetic Considerations
While detailed synthetic routes are proprietary, this compound’s core structure features:
This compound exemplifies targeted NAD metabolism disruption with well-characterized on-target effects and resistance liabilities. Its clinical potential hinges on biomarker-driven patient selection (e.g., low NAPRT1 expression) and combinatorial strategies to mitigate NAD salvage .
Scientific Research Applications
Efficacy in Different Cancer Types
GNE-618 has been evaluated across multiple cancer types, demonstrating promising results:
- Non-Small Cell Lung Cancer (NSCLC) : Studies have shown that this compound significantly reduces tumor growth in NSCLC models. It was found that NAMPT mRNA and protein levels inversely correlate with sensitivity to this compound across various NSCLC cell lines, indicating potential biomarkers for patient stratification .
- Ovarian Cancer : The compound exhibits potent anti-proliferative effects on ovarian cancer cells, with an IC50 value of 4.3 nM. This highlights its potential as a therapeutic agent for resistant ovarian cancers .
- Prostate Cancer : In prostate cancer models, this compound reduced NAD+ levels with an EC50 of 1.2 nM, showcasing its effectiveness in targeting prostate tumors .
Case Studies and Clinical Insights
Several case studies have documented the clinical applications of this compound, focusing on its integration into therapeutic regimens and patient outcomes:
- Patient-Derived Tumor Models : In a study involving patient-derived tumor models, this compound demonstrated significant tumor growth inhibition. This suggests that patient stratification based on NAMPT sensitivity could enhance therapeutic effectiveness .
- Combination Therapies : Research indicates that co-administration of nicotinic acid (NA) with this compound may mitigate toxicity to normal tissues while maximizing anti-tumor effects. This approach could be crucial for improving patient outcomes in clinical settings .
- Resistance Mechanisms : Investigations into resistance mechanisms have identified mutations in NAMPT that confer resistance to this compound. Understanding these mechanisms is vital for developing next-generation NAMPT inhibitors that can overcome resistance and improve clinical efficacy .
Data Summary
The following table summarizes key findings related to the applications of this compound across various studies:
Cancer Type | Model | IC50/EC50 | Key Findings |
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Non-Small Cell Lung | Cell Lines | IC50 < 0.006 µM | Reduced tumor growth; sensitivity linked to NAMPT expression |
Ovarian Cancer | A2780 Cell Line | IC50 = 4.3 nM | Significant anti-proliferative effects |
Prostate Cancer | PC3 Cell Line | EC50 = 1.2 nM | Effective NAD+ depletion |
Patient-Derived Models | Various Tumors | N/A | Demonstrated tumor growth inhibition |
Mechanism of Action
GNE-618 exerts its effects by inhibiting nicotinamide phosphoribosyltransferase, the enzyme responsible for the rate-limiting step in the biosynthesis of nicotinamide adenine dinucleotide. By blocking this enzyme, this compound depletes cellular nicotinamide adenine dinucleotide levels, leading to reduced energy production and cell death. This mechanism is particularly effective in tumor cells, which rely heavily on nicotinamide adenine dinucleotide for survival and proliferation .
Comparison with Similar Compounds
GNE-618 belongs to the bi-aryl sulfone class of NAMPT inhibitors, distinct from earlier agents like APO866 (noncompetitive inhibitor) and GMX1778 (cyanoguanidine class) . Below is a comparative analysis:
Structural and Mechanistic Differences
Resistance Profiles
Mutations in NAMPT differentially impact inhibitor efficacy:
- G217 Mutations :
- S165 Mutations :
Biochemical and Cellular Potency
Therapeutic Advantages and Limitations
- This compound :
- APO866/GMX1778 :
- OT-82: Advantages: Higher potency and broader activity against resistant tumors . Limitations: Limited clinical data.
Biological Activity
GNE-618 is a novel small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for the NAD salvage pathway. This compound has garnered attention due to its potential as an anticancer agent, particularly in tumor cells that exhibit dependency on this metabolic pathway. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and implications for therapeutic use.
This compound functions by inhibiting NAMPT, leading to a significant depletion of NAD levels within the cell. The depletion of NAD is critical because this metabolite is involved in numerous cellular processes, including DNA repair, energy metabolism, and cell survival. Inhibition of NAMPT by this compound results in:
- Cell Death Induction : Studies have shown that treatment with this compound leads to increased cell death in various cancer cell lines. For instance, in Calu-6 non-small cell lung carcinoma (NSCLC) cells, exposure to this compound resulted in a marked increase in the sub-2N cell population, indicative of apoptosis .
- Cell Cycle Arrest : this compound treatment has been associated with significant alterations in the cell cycle. Specifically, it reduces the percentage of cells in the G1 and M phases while increasing the sub-G1 population, suggesting a shift towards apoptosis .
Efficacy in Cancer Models
This compound has demonstrated potent antitumor effects across multiple cancer types. The following table summarizes findings from various studies regarding its efficacy:
Case Studies
Several case studies have highlighted the effectiveness of this compound as an NAMPT inhibitor:
- NSCLC Model : In a study involving A549 NSCLC models, this compound significantly reduced tumor growth. The study noted that sensitivity to this compound correlated with NAMPT expression levels, suggesting that tumors with higher NAMPT levels may respond better to treatment .
- Gastric Cancer : Patient-derived gastric tumor models treated with this compound exhibited substantial reductions in tumor size, reinforcing its potential as a therapeutic agent against gastric malignancies .
- Sarcoma : In sarcoma models, co-administration of nicotinic acid (NA) with this compound was found to reverse its efficacy, highlighting the importance of metabolic context when considering NAMPT inhibitors for treatment .
Research Findings
Recent research has elucidated several key findings regarding this compound:
- IC50 Values : The compound exhibits an IC50 value of approximately 0.006 µM for NAMPT inhibition and an EC50 for NAD depletion of 2.6 nM in Calu-6 cells .
- Cell Viability Effects : In vitro studies have shown that this compound can reduce cellular viability significantly across various cancer cell lines, with EC50 values ranging from 16 to 38 nM depending on the assay used .
- Potential for Combination Therapy : The interaction between NA and this compound suggests that combination therapies may be necessary to mitigate toxicity while maximizing antitumor efficacy .
Properties
IUPAC Name |
N-[[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O3S/c22-21(23,24)16-2-1-3-18(9-16)32(30,31)17-6-4-13(5-7-17)10-26-20(29)15-8-14-12-27-28-19(14)25-11-15/h1-9,11-12H,10H2,(H,26,29)(H,25,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBHAGGICJWHQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)CNC(=O)C3=CN=C4C(=C3)C=NN4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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